molecular formula C21H16N4O2S B293692 3-(3,4-Dimethoxyphenyl)-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxyphenyl)-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293692
M. Wt: 388.4 g/mol
InChI Key: UUSPFMRAONMQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as DN-3, is a novel compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. DN-3 is a heterocyclic compound that belongs to the family of triazolo-thiadiazoles and has been shown to possess a wide range of biological activities.

Mechanism of Action

The precise mechanism of action of DN-3 is not fully understood, but it has been suggested that the compound exerts its biological effects by modulating various signaling pathways. DN-3 has been shown to inhibit the activity of various enzymes and transcription factors involved in cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
DN-3 has been shown to possess potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor effects. DN-3 has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound has been shown to inhibit the growth and biofilm formation of these bacteria, which may contribute to its antimicrobial effects. DN-3 has also been shown to possess anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DN-3 is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. The compound is also relatively easy to synthesize, and its purity can be achieved by recrystallization from ethanol. However, one of the main limitations of DN-3 is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on DN-3. One of the main areas of focus is the development of new analogs of DN-3 with improved solubility and efficacy. Another area of focus is the elucidation of the precise mechanism of action of DN-3, which may provide insights into its potential therapeutic applications. Additionally, the potential of DN-3 as a drug delivery system for various therapeutic agents is currently being explored. Overall, DN-3 is a promising compound with significant potential for the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of DN-3 involves the reaction of 2-naphthylamine with 3,4-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting Schiff base is then cyclized with thiosemicarbazide in the presence of hydrazine hydrate to yield DN-3. The overall yield of the synthesis method is around 60%, and the purity of the compound can be achieved by recrystallization from ethanol.

Scientific Research Applications

DN-3 has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antioxidant properties. The compound has been extensively studied for its potential application in the treatment of various diseases, including cancer, bacterial infections, and inflammation.

properties

Molecular Formula

C21H16N4O2S

Molecular Weight

388.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-naphthalen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H16N4O2S/c1-26-17-10-9-15(12-18(17)27-2)19-22-23-21-25(19)24-20(28-21)16-8-7-13-5-3-4-6-14(13)11-16/h3-12H,1-2H3

InChI Key

UUSPFMRAONMQTN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5C=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5C=C4)OC

Origin of Product

United States

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